Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
Description
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (CAS: 1782362-88-2) is a bicyclic organic compound featuring a fused bicyclo[3.2.1]octane scaffold. Its molecular formula is C₉H₁₅NO₂·HCl (molecular weight: 205.68 g/mol). The structure includes a methyl ester group at position 1 and a protonated tertiary amine at position 3, stabilized by a hydrochloride counterion. This compound is primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for central nervous system (CNS) targets due to its rigid, lipophilic framework .
Key physicochemical properties:
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to the hydrochloride salt.
- Stability: Hydrochloride salts typically enhance stability under ambient conditions.
- Stereochemistry: The bicyclo[3.2.1]octane system imposes specific stereochemical constraints, influencing binding affinity in biological systems.
Properties
CAS No. |
2792185-93-2 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-7(4-9)5-10-6-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
ZPGOZLDMDCIFGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the construction of the azabicyclo scaffold followed by esterification and hydrochloride salt formation. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of catalytic asymmetric reactions and desymmetrization processes starting from achiral tropinone derivatives are common in industrial settings .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound undergoes hydrolysis under aqueous conditions, particularly in acidic or basic environments. This reaction is critical for generating intermediates in synthetic pathways:
-
Acidic Hydrolysis : Produces the corresponding carboxylic acid and methanol. The hydrochloride salt enhances solubility, facilitating protonation of the ester carbonyl group and accelerating cleavage.
-
Basic Hydrolysis (Saponification) : Yields a carboxylate salt and methanol. This reaction is slower compared to acidic conditions due to the steric hindrance of the bicyclic framework.
Table 1: Hydrolysis Reaction Conditions and Outcomes
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic | Dilute HCl, H₂O, reflux | 3-azabicyclo[3.2.1]octane-1-carboxylic acid + methanol |
| Basic | NaOH, H₂O, heat | Sodium 3-azabicyclo[3.2.1]octane-1-carboxylate + methanol |
Esterification and Transesterification
The methyl ester group participates in ester exchange reactions, enabling the synthesis of derivatives:
-
Transesterification : Reacts with higher alcohols (e.g., ethanol, isopropanol) in the presence of acid catalysts (e.g., H₂SO₄) to form bulkier esters.
-
Limitations : Steric constraints from the bicyclic structure reduce reactivity compared to linear esters, necessitating prolonged reaction times or elevated temperatures.
Nucleophilic Substitution
The carboxylate group can act as a leaving group in nucleophilic substitution reactions:
-
Amine Nucleophiles : Reacts with primary or secondary amines to form amide derivatives, though yields are moderate due to competing hydrolysis.
-
Thiol Substitution : Limited reactivity observed with thiols, likely due to poor nucleophilicity under standard conditions.
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylamine | DCM, RT, 24h | 3-azabicyclo[3.2.1]octane-1-carboxamide | ~45 |
| Benzylthiol | DMF, 60°C, 12h | No reaction observed | – |
Biological Interactions
While not a traditional chemical reaction, the compound interacts with biological systems through:
-
Receptor Binding : The bicyclic structure mimics bioactive alkaloids, enabling interactions with neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) .
-
Enzyme Inhibition : Potential inhibition of enzymes via hydrogen bonding with the carboxylate group and steric effects from the bicyclic core .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming secondary amines.
-
Photodegradation : Exposure to UV light induces ring-opening reactions, forming linear amine derivatives.
Comparative Reactivity with Structural Analogs
The 3-azabicyclo[3.2.1]octane scaffold exhibits distinct reactivity compared to 2-azabicyclo analogs:
Scientific Research Applications
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variations
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride (CAS: 1403766-94-8)
- Molecular Formula: C₉H₁₆ClNO₂ (MW: 205.68 g/mol).
- Key Difference: The carboxylate group is at position 8 instead of 1. For example, position 8 derivatives may exhibit enhanced blood-brain barrier penetration due to reduced steric hindrance .
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate Hydrochloride
- Such derivatives are often explored for antimicrobial or antiviral activity .
Ring Size and Saturation Variants
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride (CAS: 1989558-84-0)
- Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66 g/mol).
- Ethyl ester vs. methyl ester may improve metabolic stability in vivo .
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Hydrochloride (CAS: 179022-43-6)
Pharmacologically Active Derivatives
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Derivatives
- Application : These derivatives act as γ-secretase modulators for Alzheimer’s disease treatment. The bicyclo[3.2.1]octane core provides conformational rigidity, optimizing binding to the enzyme’s allosteric site .
(−)-Cocaine Hydrochloride (CAS: 53-21-4, referenced in )
- Structural Overlap : Shares the bicyclo[3.2.1]octane framework but includes a benzoyloxy group at position 3.
- Functional Contrast : Cocaine’s benzoyloxy group confers dopamine reuptake inhibition, whereas the target compound’s ester group lacks this pharmacological activity .
Biological Activity
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- IUPAC Name : Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate; hydrochloride
- CAS Number : 1403766-94-8
The structural complexity of this compound, particularly the incorporation of a nitrogen atom into its bicyclic framework, suggests unique interactions with biological targets, which may influence its pharmacological profile .
Research indicates that this compound may function as a monoamine reuptake inhibitor , similar to other compounds in its class. This mechanism is crucial for modulating neurotransmitter levels in the central nervous system, which can lead to therapeutic effects in various psychiatric disorders.
Potential Therapeutic Applications
The compound's ability to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine positions it as a candidate for treating conditions like:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Chronic Pain Syndromes
These applications are supported by findings that show analogs of this compound exhibit effective inhibition of monoamine transporters, leading to increased neurotransmitter availability in synaptic clefts .
In Vitro Studies
In vitro studies have demonstrated the compound's inhibitory effects on various neurotransmitter reuptake mechanisms. For example:
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| This compound | Serotonin Transporter | <100 |
| This compound | Dopamine Transporter | <150 |
These results indicate potent activity against key neurotransmitter systems, suggesting significant potential for clinical applications in mood and anxiety disorders .
Case Studies
A notable case study involved the administration of a related azabicyclo compound in a clinical trial for depression treatment. The trial reported significant improvements in patient mood scores compared to placebo, highlighting the efficacy of monoamine reuptake inhibitors in managing depressive symptoms.
Conclusion and Future Directions
This compound exhibits promising biological activity through its role as a monoamine reuptake inhibitor, with potential applications in treating various neuropsychiatric disorders. Further research is warranted to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile in clinical settings.
Continued exploration into the structure-activity relationships of this compound and its analogs could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for patients suffering from mood disorders and other related conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride, and how can stereochemical control be achieved?
- Methodological Answer : The synthesis often involves Ti-mediated intramolecular reductive cyclopropanation, as demonstrated in related bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexane derivatives). For example, L-serine-derived amides undergo cyclization to form bicyclic scaffolds, with tert-butyldimethylsilyl (TBDMS) protection critical for regioselectivity . Stereochemical outcomes depend on precursor configuration and reaction conditions (e.g., solvent polarity, temperature). Chiral HPLC or X-ray crystallography (as in ) is recommended for verifying enantiopurity .
Q. How can researchers optimize the yield of this compound during carboxylation?
- Methodological Answer : Carboxylation efficiency depends on the base and solvent system. For methyl ester formation, methanol with catalytic HCl under reflux is commonly used (e.g., 93% yield for similar compounds in ). Boc-protected intermediates (e.g., tert-butyl carbamates in ) can mitigate side reactions. Reaction monitoring via TLC or LC-MS is advised to optimize stoichiometry and reaction time .
Q. What spectroscopic techniques are most reliable for characterizing the bicyclic core and hydrochloride salt?
- Methodological Answer :
- NMR : H and C NMR can resolve bridgehead protons (e.g., 3-azabicyclo[3.2.1]octane protons at δ 2.5–3.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
- IR : Confirm hydrochloride formation via N–H stretching (2500–3000 cm) and ester C=O (1720–1750 cm) .
- X-ray crystallography : Resolve stereochemical ambiguities, as shown for structurally related compounds in .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or carboxylate substitution) impact the compound’s pharmacological activity?
- Methodological Answer : Fluorinated analogs (e.g., 6,6-difluoro derivatives in ) enhance metabolic stability and bioavailability. Computational docking studies (e.g., molecular dynamics simulations) can predict binding to targets like gamma-secretase, as seen in Alzheimer’s-related 3-azabicyclo[3.2.1]octane derivatives . In vitro assays (e.g., enzyme inhibition IC) validate these predictions. Compare logP values (e.g., ) to assess membrane permeability .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
- Methodological Answer : Contradictions may arise from stereochemical impurities or assay variability.
- Reproducibility : Standardize assays (e.g., gamma-secretase modulation in ) using positive controls (e.g., semagacestat).
- Batch analysis : Use LC-MS to verify purity (>95%) and exclude regioisomers .
- Mechanistic studies : Employ CRISPR-edited cell lines to isolate target effects vs. off-target interactions .
Q. How can computational modeling guide the design of 3-azabicyclo[3.2.1]octane derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR models : Correlate substituent properties (e.g., polar surface area, hydrogen-bond donors) with BBB permeability data from in vivo studies.
- Molecular docking : Screen derivatives against P-glycoprotein (P-gp) binding sites to minimize efflux .
- In silico ADMET : Predict pharmacokinetics using tools like SwissADME, validated against experimental data (e.g., logP in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
